molecular formula C12H10N2O3 B3031932 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid CAS No. 874791-27-2

4-[(3-Aminopyridin-2-yl)oxy]benzoic acid

Cat. No.: B3031932
CAS No.: 874791-27-2
M. Wt: 230.22 g/mol
InChI Key: IVQWVHDHYYEXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pyridine ring via an ether linkage. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid typically involves the reaction of 3-aminopyridine with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Aminopyridin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in electron transfer reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Aminopyridin-3-yl)oxy]benzoic acid
  • 4-[(3-Aminopyridin-4-yl)oxy]benzoic acid
  • 4-[(3-Aminopyridin-5-yl)oxy]benzoic acid

Uniqueness

4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

4-(3-aminopyridin-2-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-10-2-1-7-14-11(10)17-9-5-3-8(4-6-9)12(15)16/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQWVHDHYYEXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594835
Record name 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874791-27-2
Record name 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.